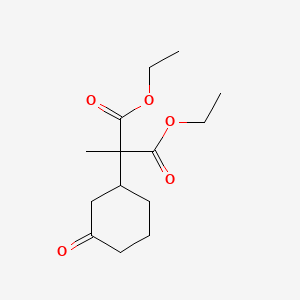

Diethyl 2-methyl-2-(3-oxocyclohexyl)malonate

Description

Properties

IUPAC Name |

diethyl 2-methyl-2-(3-oxocyclohexyl)propanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22O5/c1-4-18-12(16)14(3,13(17)19-5-2)10-7-6-8-11(15)9-10/h10H,4-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPEKBXBXLPRFIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)(C1CCCC(=O)C1)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60966638 | |

| Record name | Diethyl methyl(3-oxocyclohexyl)propanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60966638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52263-19-1 | |

| Record name | Propanedioic acid, 2-methyl-2-(3-oxocyclohexyl)-, 1,3-diethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52263-19-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diethyl methyl(3-oxocyclohexyl)malonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052263191 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diethyl methyl(3-oxocyclohexyl)propanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60966638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diethyl methyl(3-oxocyclohexyl)malonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.526 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Michael Addition of Diethyl Malonate to Cyclohexenone

One widely documented method involves the Michael addition of diethyl malonate to cyclohex-2-enone, catalyzed by bases such as anhydrous potassium carbonate in aprotic solvents (e.g., dichloromethane). This reaction proceeds under mild room temperature conditions to yield diethyl 2-(3-oxocyclohexyl)malonate derivatives with high efficiency.

- Reagents: Diethyl malonate, cyclohex-2-enone, K2CO3

- Solvent: Dry dichloromethane

- Conditions: Stirring at room temperature for several hours

- Workup: Removal of solvent, extraction with NaHCO3 and ethyl acetate, washing, drying over Na2SO4

- Purification: Flash column chromatography (eluent: ethyl acetate/petroleum ether)

- Yield: Up to 90%

- Characterization: Confirmed by NMR, IR, and HRMS analysis

- Reference: Royal Society of Chemistry experimental procedures

Enantioselective α-Alkylation of Ketones

An alternative advanced method involves the enantioselective α-alkylation of ketones using organocatalysis, particularly photo-organocatalysis with cinchona alkaloid derivatives. This method activates ketones as transient enamines, which upon photoexcitation react with diethyl malonate or related electrophiles to afford the desired product with high enantioselectivity.

- Catalysts: 9-amino-9-deoxy-epi-cinchona alkaloids

- Reaction type: Photo-organocatalytic α-alkylation

- Advantages: High enantioselectivity (up to 84%), suitable for continuous flow synthesis

- Industrial relevance: Enables efficient, scalable production with controlled stereochemistry

- Reference: BenchChem synthesis overview

Hydrolysis and Acidification of Malonate Esters

In some synthetic routes, the malonate esters are first prepared or isolated, then hydrolyzed to the corresponding malonic acids, which can be further modified or purified by acidification and extraction.

- Typical procedure:

- Hydrolysis with LiOH·H2O in methanol/water mixture under reflux

- Acidification with HCl to pH ~1

- Extraction with ethyl acetate

- Drying over MgSO4, filtration, solvent evaporation

- Washing crude product with pentane and vacuum drying

- Yields: Variable, often high purity solids obtained

- Reference: University of Greenwich PhD thesis on diketones and ketoesters synthesis

Industrial Preparation of Diethyl Malonate (Key Intermediate)

Since diethyl malonate is a key precursor, its industrial preparation impacts the synthesis of this compound.

Carbonylation of Ethyl Chloroacetate

A patented industrial method involves carbonylation of ethyl chloroacetate with carbon monoxide and ethanol in the presence of palladium-based catalysts, iodine salts (KI or NaI) as promoters, and amines as neutralizing agents.

- Catalysts: PdCl2 complexes with various phosphine ligands

- Promoters: KI or NaI

- Neutralizing agents: Triethylamine or tripropylamine

- Solvents: Aromatic hydrocarbons (toluene, xylene) or dimethylformamide

- Conditions: 85–125 °C, 1.5–3.0 MPa CO pressure, 20–60 hours reaction time

- Conversion rate: Up to 98%

- Advantages: High yield, low side reactions, suitable for industrial scale

- Reference: CN Patent CN1237572A

Fischer Esterification of Malonic Acid

Laboratory-scale preparation of diethyl malonate often uses Fischer esterification of malonic acid with ethanol catalyzed by sulfuric acid.

- Reagents: Malonic acid, absolute ethanol, concentrated sulfuric acid

- Procedure: Reflux with azeotropic removal of water to drive equilibrium

- Yield: Moderate (~53%)

- Notes: Requires careful removal of water and acid catalyst to optimize yield

- Reference: Sciencemadness forum practical preparation

Summary Table of Key Preparation Methods

Detailed Research Findings and Notes

The Michael addition method is favored for laboratory synthesis due to its straightforward procedure and high yield. The use of anhydrous conditions and mild bases prevents side reactions and degradation of sensitive keto groups.

Enantioselective photo-organocatalysis represents a cutting-edge approach, enabling the production of chiral this compound derivatives. This method is particularly valuable for pharmaceutical applications requiring stereochemical purity.

Industrial preparation of diethyl malonate, a pivotal intermediate, has evolved to use palladium-catalyzed carbonylation with iodine promoters, achieving high yields and minimal waste. This process is well-documented in patents and is the backbone for large-scale synthesis of malonate esters.

Fischer esterification remains a classical method for diethyl malonate preparation but suffers from moderate yields and the need for azeotropic distillation to remove water and drive the reaction forward.

Hydrolysis and acidification steps are essential in the purification and isolation of malonic acid derivatives from their ester forms, ensuring the final product's purity and suitability for further synthetic transformations.

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-methyl-2-(3-oxocyclohexyl)malonate undergoes various types of chemical reactions, including:

Alkylation: The compound can be alkylated at the α-position of the malonate ester groups using alkyl halides in the presence of a strong base.

Michael Addition: It can participate in Michael addition reactions with α,β-unsaturated carbonyl compounds.

Hydrolysis: The ester groups can be hydrolyzed to form the corresponding carboxylic acids.

Common Reagents and Conditions

Alkylation: Common reagents include alkyl halides and bases like sodium hydride or potassium tert-butoxide.

Michael Addition: Reagents include α,β-unsaturated carbonyl compounds and bases such as sodium ethoxide.

Hydrolysis: Acidic or basic hydrolysis conditions can be used, with reagents like hydrochloric acid or sodium hydroxide.

Major Products Formed

Alkylation: Alkylated malonate derivatives.

Michael Addition: Adducts with α,β-unsaturated carbonyl compounds.

Hydrolysis: Carboxylic acids and alcohols.

Scientific Research Applications

Synthetic Applications

Diethyl 2-methyl-2-(3-oxocyclohexyl)malonate serves as an important intermediate in the synthesis of various organic compounds. Notable applications include:

- Synthesis of Spirocyclic Compounds : The compound has been successfully employed in Claisen condensation reactions to produce spirocyclic derivatives, which are valuable in medicinal chemistry.

- Preparation of Diketones : It can undergo oxidative decarboxylation to yield diketones, which are significant precursors for further transformations in organic synthesis .

Table 1: Comparison of Synthetic Applications

| Application Type | Description | Reaction Type |

|---|---|---|

| Spirocyclic Compounds | Formation via Claisen condensation | Claisen Condensation |

| Diketone Synthesis | Produced through oxidative decarboxylation | Oxidative Decarboxylation |

Biological Activities

While specific biological activities of this compound are not extensively documented, compounds with similar structures often exhibit interesting biological properties. Potential activities include:

- Enzyme Inhibition : Similar malonate derivatives have been shown to act as enzyme inhibitors or modulators in various metabolic pathways.

- Pharmacological Potential : The compound's structural features suggest it may have pharmacological applications that warrant further investigation .

Case Studies and Research Findings

- Synthesis of Cyclohexane Derivatives : Research has demonstrated the utility of this compound in synthesizing cyclohexane derivatives through various reaction pathways. These derivatives have implications in drug development and material sciences.

- Electrochemical Methods : Studies have explored electrochemical oxidative decarboxylation methods using diethyl malonate derivatives, yielding high-purity diketones that can be further transformed into complex molecules .

- Pharmaceutical Intermediates : The compound is being investigated as a potential pharmaceutical intermediate due to its ability to form diverse chemical structures that may possess therapeutic properties .

Mechanism of Action

The mechanism of action of diethyl methyl(3-oxocyclohexyl)malonate involves its reactivity as a malonate ester. The compound can form enolate ions under basic conditions, which can then participate in various nucleophilic addition and substitution reactions. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

Structural and Functional Group Variations

Diethyl 2-(2-Oxo-2-(p-Tolyl)ethyl)malonate (4aa)

- Structure : Contains a p-tolyl-substituted ketone (C₁₇H₂₂O₅).

- Physical State : Yellow oil.

- Reactivity : Undergoes oxidative radical functionalization to install trifluoromethyl groups via Cu(OAc)₂ catalysis .

- Key Difference : The aromatic p-tolyl group introduces strong electron-withdrawing effects, contrasting with the alicyclic 3-oxocyclohexyl group in the target compound. This difference impacts solubility and reactivity in polar solvents.

Dimethyl 2-Methyl-2-(2-Nitrophenyl)malonate

- Structure: Features a nitroaryl group (C₁₂H₁₃NO₆).

- Reactivity : Used in tandem reduction-cyclization reactions with Pd/C or Rh/C catalysts to synthesize 3,3-disubstituted oxindoles, key scaffolds in bioactive molecules .

- Key Difference : The nitro group facilitates reductive cyclization, whereas the 3-oxocyclohexyl group in the target compound is more suited to ketone-specific transformations (e.g., microbial reductions).

Diethyl 2-(3-Oxobutyl)malonate

- Structure : Linear 3-oxobutyl chain (C₁₁H₁₈O₅).

- Reactivity : Participates in Claisen condensations and Michael additions due to its flexible β-ketoester moiety.

- Key Difference: The linear chain lacks the steric and electronic constraints of the cyclohexanone ring, leading to faster reaction kinetics in nucleophilic attacks .

Physicochemical Properties

Reduction Reactions

- Target Compound: Reduced by Yarrowia lipolytica to diethyl 2-[(1R,3R)-3-hydroxycyclohexyl]malonate with 83% yield but low enantiomeric excess (31% ee).

- Comparison: Absidia coerulea AM 93 achieves higher enantioselectivity (89% ee) for non-methylated analogs, highlighting the impact of substituents on biocatalytic outcomes .

Cyclization and Functionalization

- Nitroaryl Analogs : Nitro groups enable one-pot reduction-cyclization to oxindoles, a pathway absent in the target compound. For example, dimethyl 2-methyl-2-(2-nitrophenyl)malonate forms oxindoles in >80% yield under hydrogenation .

- Target Compound : The 3-oxocyclohexyl group allows ketone-specific reactions, such as aldol condensations or Grignard additions, to build polycyclic structures.

Pharmaceutical Relevance

Biological Activity

Diethyl 2-methyl-2-(3-oxocyclohexyl)malonate is an organic compound that has garnered attention in both synthetic organic chemistry and biological research. This article provides a detailed overview of its biological activity, mechanisms of action, and potential applications based on diverse scientific sources.

Chemical Structure and Properties

This compound has the molecular formula . Its structure features a cyclohexyl ring with a keto group and two ester functionalities, which enhance its reactivity and utility in organic synthesis.

| Property | Description |

|---|---|

| Molecular Formula | |

| Functional Groups | Malonate ester, keto group |

| Reactivity | Undergoes nucleophilic addition and substitution reactions |

The biological activity of this compound primarily arises from its ability to form enolate ions under basic conditions. This property allows it to participate in various nucleophilic reactions, making it a versatile building block in organic synthesis. The compound can also act as an enzyme modulator, influencing metabolic pathways through its interactions with specific biological targets.

Enzyme Studies

This compound has been utilized in studies involving enzyme-catalyzed reactions. Its malonate ester functionality allows it to serve as a substrate for various enzymes, facilitating the exploration of metabolic pathways.

Case Studies and Research Findings

- Synthesis and Characterization : Research has demonstrated successful synthesis routes for this compound, highlighting its utility in creating complex organic molecules. For instance, a study reported its use in Claisen condensation reactions to produce spirocyclic compounds, showcasing its reactivity and versatility.

- Photochemical Activity : Some studies indicate that derivatives of this compound exhibit photochemical activity, although specific products were not isolated. This suggests potential applications in photochemistry and materials science .

- Enantioselective Reactions : A recent investigation into enantioselective α-alkylation reactions using this compound revealed promising yields and selectivity, indicating its potential role in asymmetric synthesis .

Q & A

Q. What are the common synthetic routes for preparing diethyl 2-methyl-2-(3-oxocyclohexyl)malonate?

The compound is typically synthesized via the Michael addition of diethyl malonate derivatives to cyclic enones like 2-cyclohexenone. For example, and describe reactions using diethyl methylmalonate and 3-oxocyclohexyl intermediates under modified Program B conditions (e.g., 130°C, Cu(OAc)₂ catalysis). Yields range from 24% to 49%, depending on substituents and reaction optimization. Key steps include enolate formation, nucleophilic attack, and subsequent cyclization. Characterization via NMR and HRMS confirms structural integrity .

Q. How is the structure of this compound validated?

Structural validation relies on ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) . For instance, reports chemical shifts (e.g., δ 1.25–1.30 ppm for ethyl groups) and HRMS data (e.g., calculated m/z 319.1545 vs. experimental 319.1544), confirming purity and molecular formula. IR spectroscopy and X-ray crystallography (e.g., ) further elucidate stereochemistry and hydrogen bonding in crystalline forms .

Q. What are the primary applications of this compound in organic synthesis?

The compound serves as a precursor for bicyclic lactones and chiral intermediates ( ) and participates in abnormal Michael reactions to form fused cyclohexenone derivatives (). It is also used in stereoselective reductions (e.g., with L-selectride) to generate hydroxycyclohexyl malonates for drug intermediates .

Advanced Questions

Q. What mechanistic insights explain the abnormal Michael reaction involving this compound?

The abnormal Michael reaction proceeds via a radical-mediated pathway ( ) or ethoxide-induced keto-enol tautomerization . For example, diethyl methylmalonate reacts with 2-cyclohexenone to form γ-(3-oxocyclohexyl) derivatives. highlights the role of sodium ethoxide in promoting enolate formation, followed by intramolecular cyclization to yield fused bicyclic structures. Competing pathways (e.g., ethoxycarbonyl transfer) are influenced by steric and electronic factors .

Q. How can enantioselective synthesis of this compound be achieved?

Microbial bioreduction using Absidia coerulea AM 93 ( ) enables enantioselective reduction of racemic diethyl 2-(3-oxocyclohexyl)malonate to yield (-)-diethyl 2-((S)-3-oxocyclohexyl)malonate (98% ee). This method outperforms chemical catalysts in stereocontrol and is critical for synthesizing chiral bicyclic lactones used in pharmaceuticals .

Q. What methodologies enable functionalization of this compound via C–H activation?

Copper-catalyzed α-arylation ( ) allows coupling with aryl iodides at room temperature using CuI/2-picolinic acid. This method achieves high functional group tolerance (e.g., nitro, ester groups) and yields up to 85%. For example, coupling with iodobenzene forms α-aryl malonates, expanding access to polyfunctionalized derivatives .

Tables

Q. Table 1: Reaction Conditions and Yields for Derivatives

| Compound | Temp (°C) | Catalyst | Yield (%) | Reference |

|---|---|---|---|---|

| This compound | 130 | Cu(OAc)₂ | 42 | |

| γ-(3-Oxocyclohexyl)-2-cyclohexenone | 80–130 | Na/EtOH | 24–49 | |

| (-)-Enantiomer (via bioreduction) | 25 | A. coerulea | 99% ee |

Q. Table 2: Key Analytical Data

| Technique | Key Peaks/Data | Application |

|---|---|---|

| ¹H NMR | δ 1.25–1.30 (ethyl), δ 3.40–3.60 (malonate) | Confirms substituent positions |

| HRMS | m/z 319.1545 (calc), 319.1544 (exp) | Validates molecular formula |

| X-ray | C1–O2 bond length: 1.43 Å | Determines crystal packing |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.